3-Bromo-5-(3-fluorophenoxy)pyridine
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Overview
Description
3-Bromo-5-(3-fluorophenoxy)pyridine is an organic compound with the molecular formula C11H7BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-fluorophenoxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with 3-fluorophenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-bromo-5-boronic acid pyridine is reacted with 3-fluorophenylboronic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-fluorophenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and phenoxy derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-5-(3-fluorophenoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-fluorophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoropyridine: Similar in structure but lacks the phenoxy group, making it less versatile in certain chemical syntheses.
3-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a fluorophenoxy group, which alters its reactivity and applications.
Uniqueness
3-Bromo-5-(3-fluorophenoxy)pyridine is unique due to the presence of both bromine and fluorine atoms, along with a phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H7BrFNO |
---|---|
Molecular Weight |
268.08 g/mol |
IUPAC Name |
3-bromo-5-(3-fluorophenoxy)pyridine |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H |
InChI Key |
MTAKYUSKOUTSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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